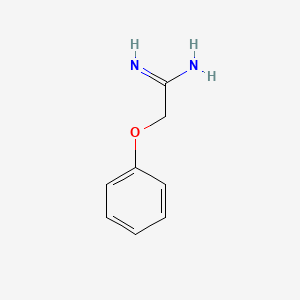
2-ethyl-2-mercapto-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-2-mercapto-butyric acid: is an organic compound containing a thiol group and a carboxylic acid group. It is known for its distinctive sulfurous odor and is used in various chemical applications due to its unique reactivity. The compound’s structure includes a mercapto group (-SH) attached to a butyric acid backbone, making it a versatile molecule in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-2-mercapto-butyric acid typically involves the reaction of 2-ethyl butyric acid with hydrogen sulfide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be scaled up to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-ethyl-2-mercapto-butyric acid can undergo oxidation to form disulfides. This reaction typically requires an oxidizing agent such as hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding alcohol. This reaction often uses reducing agents like lithium aluminum hydride.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, polar aprotic solvents.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Various substituted butyric acid derivatives.
Applications De Recherche Scientifique
Chemistry: 2-ethyl-2-mercapto-butyric acid is used as a building block in organic synthesis. Its thiol group makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of thiol-containing compounds on cellular processes. It can act as a reducing agent in biochemical assays.
Industry: In the industrial sector, this compound is used in the production of polymers and as an additive in lubricants to enhance their performance.
Mécanisme D'action
The mechanism of action of 2-ethyl-2-mercapto-butyric acid involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity, protein folding, and signal transduction pathways.
Comparaison Avec Des Composés Similaires
2-Mercapto propionic acid: Contains a similar thiol group but with a different carbon backbone.
2-Mercapto acetic acid: Another thiol-containing compound with a shorter carbon chain.
2-Mercapto butyric acid: Similar structure but without the ethyl group.
Uniqueness: 2-ethyl-2-mercapto-butyric acid is unique due to its specific combination of a thiol group and an ethyl-substituted butyric acid backbone. This structure provides distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C6H12O2S |
|---|---|
Poids moléculaire |
148.23 g/mol |
Nom IUPAC |
2-ethyl-2-sulfanylbutanoic acid |
InChI |
InChI=1S/C6H12O2S/c1-3-6(9,4-2)5(7)8/h9H,3-4H2,1-2H3,(H,7,8) |
Clé InChI |
RHWVWTFNVRDIOU-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(=O)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 2-(5-amino-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B8762413.png)



![Ethyl thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B8762432.png)
![5-chloro-1-[2-(piperidin-1-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B8762440.png)





